molecular formula C9H12O4 B2599012 Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate CAS No. 1213781-12-4

Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate

Cat. No. B2599012
CAS RN: 1213781-12-4
M. Wt: 184.191
InChI Key: JAFRAPBKRIPHRY-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate” is represented by the Inchi Code: 1S/C9H12O4/c1-12-9(11)6-4-5-2-3-7(13-5)8(6)10/h5-7H,2-4H2,1H3 .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99:1 dr, 99% ee). A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate” has a molecular weight of 184.19 . It is a powder at room temperature .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a family of compounds with diverse biological activities. Researchers worldwide have focused on stereoselectively constructing this basic structure. While most approaches involve enantioselective construction from acyclic starting materials, some methods achieve stereochemical control directly during the scaffold formation or through desymmetrization processes using achiral tropinone derivatives .

Drug Discovery

2-Azabicyclo[3.2.1]octanes: , nitrogen-containing heterocycles, hold significant potential in drug discovery. Their unique structure makes them valuable synthetic intermediates. Researchers have employed them in total synthesis, although their challenging scaffold acquisition remains an area of interest .

8-Oxabicyclo[3.2.1]octane Synthesis

Efficiently constructing 8-oxabicyclo[3.2.1]octanes and their analogs is crucial. A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction, promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, has been successfully developed. This method allows the synthesis of these compounds with a wide substrate scope .

Homogeneous Gold-Catalyzed Synthesis

A novel homogeneous gold-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement enables the efficient access to disubstituted 8-oxabicyclo[3.2.1]octane. This process exhibits high efficiency and complete diastereoselectivity using glycal-derived propargylic esters .

Mechanism of Action

The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Safety and Hazards

The safety information for “Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate” includes avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of the research on “Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate” could be focused on the development of more efficient and stereoselective synthesis methods .

properties

IUPAC Name

methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-12-9(11)6-4-5-2-3-7(13-5)8(6)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFRAPBKRIPHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate

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